molecular formula C9H13NS B065047 5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine CAS No. 189019-45-2

5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Cat. No.: B065047
CAS No.: 189019-45-2
M. Wt: 167.27 g/mol
InChI Key: XIGNRIZVQFQSAS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine can be achieved through several methods. One common approach involves the Gewald reaction, which is a multicomponent reaction involving a ketone, a cyanoacetic acid derivative, and elemental sulfur in the presence of a base . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired thieno[2,3-c]pyridine derivatives with good efficiency.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro or tetrahydro derivatives

    Substitution: Functionalized thieno[2,3-c]pyridine derivatives

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine involves its interaction with specific molecular targets. For example, in its role as an anticonvulsant, the compound may modulate the activity of neurotransmitter receptors or ion channels in the brain . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

189019-45-2

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

5,5-dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine

InChI

InChI=1S/C9H13NS/c1-9(2)5-7-3-4-11-8(7)6-10-9/h3-4,10H,5-6H2,1-2H3

InChI Key

XIGNRIZVQFQSAS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CN1)SC=C2)C

Canonical SMILES

CC1(CC2=C(CN1)SC=C2)C

Synonyms

Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-5,5-dimethyl- (9CI)

Origin of Product

United States

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